4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride
Description
Contextualization of Bridged Bicyclic Amines in Organic Chemistry
Bridged bicyclic amines are a class of organic compounds characterized by a ring system where two rings share two non-adjacent atoms, known as bridgehead atoms. This structural feature imparts a high degree of conformational rigidity, which is a desirable trait in medicinal chemistry. researchgate.netpwr.edu.pl The constrained conformation of these molecules can lead to improved binding affinity and selectivity for biological targets, as well as enhanced metabolic stability. researchgate.net The synthesis of these complex three-dimensional structures can be challenging but offers access to novel chemical space. nih.gov Researchers have developed various synthetic strategies to access these valuable scaffolds, including intramolecular amination of C-H bonds, highlighting their importance as building blocks in the development of new pharmaceutical agents. researchgate.netnih.gov The high sp³ content of bridged bicyclic amines is another feature that correlates with clinical success in drug development. researchgate.net
Structural Features and Nomenclature of 2-Azabicyclo[2.2.1]heptane Scaffolds
The 2-azabicyclo[2.2.1]heptane scaffold is a specific type of bridged bicyclic amine based on the norbornane (B1196662) framework, where a nitrogen atom replaces one of the methylene (B1212753) groups at the 2-position. The systematic nomenclature "[2.2.1]" refers to the number of atoms in the bridges connecting the two bridgehead carbons. This rigid bicyclic system significantly limits conformational flexibility.
The parent compound, 2-azabicyclo[2.2.1]heptane, has the chemical formula C₆H₁₁N. Its structure and numbering are depicted below:
![2-Azabicyclo[2.2.1]heptane Structure](https://i.imgur.com/example.png)
Figure 1: Structure and numbering of the 2-azabicyclo[2.2.1]heptane scaffold.
Derivatives of this scaffold are named based on the position and identity of the substituents. For the compound of interest, "4-methyl" indicates the presence of a methyl group at the 4-position. The term "hydrochloride" signifies that the amine is protonated by hydrochloric acid to form a salt, which often improves the compound's stability and water solubility.
Below is a table summarizing the key structural and chemical data for the parent 2-azabicyclo[2.2.1]heptane.
| Property | Value |
| Chemical Formula | C₆H₁₁N |
| Molecular Weight | 97.16 g/mol |
| CAS Number | 279-24-3 |
| Topological Polar Surface Area | 12.0 Ų |
| Complexity | 80.2 |
Significance of the 4-Methyl Substitution Pattern within Azabicyclic Frameworks
The introduction of a methyl group into a molecular scaffold, often referred to as the "magic methyl" effect in medicinal chemistry, can have profound impacts on the compound's biological activity and pharmacokinetic properties. nih.govjuniperpublishers.com A strategically placed methyl group can enhance binding affinity to a target protein by occupying a hydrophobic pocket, or it can block metabolic pathways, thereby increasing the compound's half-life. juniperpublishers.comprinceton.edu
Overview of Academic Research Trajectories for 2-Azabicyclo[2.2.1]heptane Derivatives
Research into 2-azabicyclo[2.2.1]heptane derivatives has been largely driven by their potential as scaffolds for biologically active molecules. le.ac.uk A significant area of investigation has been the synthesis of analogues of epibatidine (B1211577), a potent analgesic with high affinity for nicotinic acetylcholine (B1216132) receptors. le.ac.ukle.ac.uk These studies often involve the construction of the core azabicyclic ring system followed by the introduction of various substituents to explore structure-activity relationships. le.ac.uk
Synthetic methodologies to access this scaffold are diverse and include the aza-Diels-Alder reaction. le.ac.ukle.ac.uk Furthermore, these derivatives have been utilized as chiral auxiliaries in asymmetric synthesis, leveraging their rigid and well-defined stereochemistry. The development of novel inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4) has also incorporated the 2-azabicyclo[2.2.1]heptane moiety, demonstrating its utility in modern drug design. nih.govmdpi.com The ongoing research in this area continues to expand the synthetic toolbox for creating diverse derivatives and exploring their applications in various therapeutic areas.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methyl-2-azabicyclo[2.2.1]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-7-3-2-6(4-7)8-5-7;/h6,8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSLSFVVILSZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)NC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Azabicyclo 2.2.1 Heptane Scaffolds
Strategies for Constructing the Bicyclic Framework
The formation of the 2-azabicyclo[2.2.1]heptane core is achieved through several key synthetic methodologies, each offering distinct advantages in terms of stereocontrol and precursor accessibility. These strategies primarily involve the formation of the crucial carbon-nitrogen and carbon-carbon bonds that define the bicyclic system.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful strategy for forming the bicyclic 2-azabicyclo[2.2.1]heptane skeleton. This approach involves designing a precursor that already contains the requisite atoms and then inducing a ring-closing reaction. For instance, the intramolecular cyclization of precursors such as syn-4-N-methylaminocyclohexane 1,2-epoxide has been successfully employed to synthesize the isomeric exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol. acs.org This strategy highlights the potential to form the bicyclic system via the attack of an amine onto an electrophilic carbon within the same molecule. Adapting this to the 4-methyl-2-azabicyclo[2.2.1]heptane system would involve starting with a suitably substituted cyclopentane (B165970) or pyrrolidine (B122466) precursor bearing a methyl group at the desired position and functional groups poised for cyclization.
Transition Metal-Catalyzed Cyclizations (e.g., Palladium-Catalyzed Aminocyclization)
Palladium-catalyzed reactions have emerged as a versatile tool for the synthesis of nitrogen-containing heterocycles. Specifically, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides a route to oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org This method involves the simultaneous formation of a C-N and a C-O bond across the double bond of cyclopentene (B43876). To generate the 4-methyl derivative, this strategy would necessitate the use of a methyl-substituted cyclopentene as the starting material. The regioselectivity of the aminocyclization would be a critical factor in ensuring the formation of the desired 4-methyl isomer. Furthermore, palladium-catalyzed intramolecular oxidative aza-Wacker-type reactions represent another viable approach for constructing related azabicyclic systems. semanticscholar.org
Diels-Alder Cycloadditions and Related Pericyclic Approaches
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis and is well-suited for constructing the 2-azabicyclo[2.2.1]heptane framework. This approach typically involves the reaction of a diene, such as cyclopentadiene (B3395910), with a dienophile containing a nitrogen atom (an azadienophile). researchgate.net
To specifically synthesize the 4-methyl derivative, methylcyclopentadiene (B1197316) can be employed as the diene component. The reaction of methylcyclopentadiene with dienophiles like methyl acrylate (B77674) leads to a mixture of cycloadducts. nih.gov The inherent challenge in this approach lies in the control of regioselectivity, as the methyl group on the cyclopentadiene can result in the formation of multiple structural isomers. The separation of these isomers and their subsequent chemical transformations are crucial steps in isolating the desired 4-methyl-2-azabicyclo[2.2.1]heptane precursor. The reaction conditions, including temperature and catalyst, can influence the ratio of the resulting endo and exo products.
Base-Promoted Heterocyclization Processes
Base-promoted heterocyclization offers an efficient pathway to azabicyclic structures. This methodology has been effectively demonstrated in the synthesis of the isomeric 7-azabicyclo[2.2.1]heptane derivatives. acs.org The process typically involves the base-mediated intramolecular nucleophilic displacement of a leaving group by a nitrogen atom in a suitably configured precursor. For example, the reaction of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates with a base like sodium hydride can yield the 7-azabicyclo[2.2.1]heptane core. acs.org While this specific example leads to the 7-aza isomer, the underlying principle of base-promoted intramolecular cyclization of a precursor with appropriately positioned functional groups could be conceptually applied to synthesize the 2-azabicyclo[2.2.1]heptane scaffold, provided a suitable methyl-substituted acyclic or monocyclic precursor can be prepared.
Precursor Chemistry and Starting Materials
The successful synthesis of the 4-methyl-2-azabicyclo[2.2.1]heptane hydrochloride ultimately depends on the availability and chemical manipulation of appropriate starting materials. The choice of precursor is critical for controlling the stereochemistry and for introducing the desired methyl substituent at the C4 position.
Utilization of Chiral Pool Precursors (e.g., from trans-4-Hydroxy-L-proline for oxa-azabicyclics)
The use of enantiomerically pure starting materials from the chiral pool is a powerful strategy for asymmetric synthesis. Amino acids, in particular, serve as versatile chiral building blocks. For instance, trans-4-hydroxy-L-proline is a readily available and inexpensive starting material that has been utilized in the enantiospecific synthesis of the related (4R)-1-azabicyclo[2.2.1]heptane ring system. rsc.org This synthesis proceeds through a key intermediate, (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine, which undergoes further transformations including cyclization to form the bicyclic structure.
While this example leads to the 1-aza isomer, it demonstrates the principle of using a substituted proline derivative to construct a bicyclic system. The synthesis of 4-methyl-2-azabicyclo[2.2.1]heptane could therefore be envisaged starting from a chiral 4-methylproline derivative. Such a precursor would already contain the necessary nitrogen atom and the methyl group at the correct position, with the subsequent synthetic steps focused on building the second ring of the bicyclic system. The synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives from functionalized (2S,4R)-4-aminoproline methyl esters further illustrates the utility of proline analogs in constructing these bridged systems. rsc.org
Below is a table summarizing the synthetic strategies and the relevant precursors.
| Synthetic Strategy | Key Reaction Type | Typical Precursors for 4-Methyl Derivative | Reference |
| Intramolecular Cyclization | Nucleophilic attack of an amine on an electrophile | Methyl-substituted aminocyclopentene or aminocyclohexene derivatives | acs.org |
| Transition Metal-Catalyzed Cyclization | Palladium-catalyzed aminocyclization | Methylcyclopentene and an amine source | rsc.org |
| Diels-Alder Cycloaddition | [4+2] Cycloaddition | Methylcyclopentadiene and an imine or equivalent dienophile | researchgate.netnih.gov |
| Base-Promoted Heterocyclization | Intramolecular nucleophilic substitution | Methyl-substituted dihalo-cyclohexyl or cyclopentyl amine derivatives | acs.org |
| Chiral Pool Synthesis | Multi-step synthesis including cyclization | 4-Methylproline derivatives | rsc.org |
Introduction and Stereocontrol of the 4-Methyl Moiety
Once the 2-azabicyclo[2.2.1]heptane scaffold is assembled, the next critical step is the introduction of the methyl group at the C4 position with precise stereochemical control.
Achieving regioselectivity in the alkylation of the 2-azabicyclo[2.2.1]heptane core is paramount. Directed metalation is a powerful strategy for C-substitution in related diazabicyclo[2.2.1]heptane systems. researchgate.net This approach involves using a directing group on the nitrogen atom to guide a strong base (like an organolithium reagent) to deprotonate a specific adjacent carbon, creating a nucleophilic center. Subsequent reaction with an electrophile, such as methyl iodide, installs the methyl group at the desired position. researchgate.net While demonstrated on a related scaffold, this principle is a key strategy for achieving regioselective C-H functionalization.
The rigid, cage-like structure of the 2-azabicyclo[2.2.1]heptane system inherently influences the stereochemical outcome of reactions. The approach of reagents is often sterically hindered on the endo face, leading to a preference for exo attack. Diastereoselective methylation can be achieved by leveraging this intrinsic steric bias.
For instance, the enolate formed from a corresponding ketone (e.g., 2-azabicyclo[2.2.1]heptan-4-one) can be methylated. The stereochemical outcome will be dictated by the thermodynamic and kinetic control of the enolate formation and the subsequent alkylation step, which is often influenced by the steric environment of the bicyclic system. Chiral auxiliaries attached to the nitrogen atom can also be employed to induce facial selectivity during the methylation process, leading to the preferential formation of one diastereomer over the other.
Formation of Hydrochloride Salts for Research Applications
Amines are frequently converted into their hydrochloride salts to improve their physical properties for research and pharmaceutical applications. spectroscopyonline.com The free base form of 4-methyl-2-azabicyclo[2.2.1]heptane, like many amines, may be an oil or a low-melting solid that can be difficult to handle and purify.
Conversion to the hydrochloride salt typically yields a stable, crystalline solid with a well-defined melting point. gla.ac.uk This form is often more soluble in aqueous media, which is advantageous for biological assays. spectroscopyonline.com The formation of the salt also facilitates purification by crystallization and simplifies storage by protecting the basic nitrogen from atmospheric carbon dioxide and oxidative degradation.
The preparation is generally straightforward, involving the treatment of a solution of the free amine in an anhydrous organic solvent (such as diethyl ether, dioxane, or ethyl acetate) with a solution of hydrogen chloride in the same or a compatible solvent, or by bubbling anhydrous HCl gas through the solution. nih.govcdnsciencepub.com The hydrochloride salt typically precipitates from the solution and can be collected by filtration. nih.gov
Table 3: Common Reagents for Amine Hydrochloride Salt Formation
| Reagent | Solvent(s) | Typical Procedure |
| Anhydrous HCl gas | Diethyl ether, Methanol (B129727), Ethanol | Gas is bubbled through a solution of the free amine cdnsciencepub.com |
| HCl in Dioxane (e.g., 4M) | Dioxane, Ethyl Acetate | A stoichiometric amount of the HCl solution is added to the amine solution nih.gov |
| Trialkylsilyl chloride / Protic Solvent | Various organic solvents | In situ generation of HCl for controlled crystallization google.com |
Chemical Reactivity and Transformation Studies of the Azabicyclic Core
Reactions of the Nitrogen Heteroatom
The secondary amine within the 2-azabicyclo[2.2.1]heptane scaffold is a key site for chemical modification. Its reactivity is central to the synthesis of diverse derivatives, allowing for the introduction of various functional groups through alkylation and acylation, and its lone pair of electrons can play a crucial role in directing the stereochemical outcome of reactions at other positions on the ring.
N-alkylation and N-acylation are fundamental reactions for modifying the 2-azabicyclo[2.2.1]heptane core, often employed to install protecting groups or to build more complex molecular architectures. The nitrogen atom readily reacts with electrophiles like alkyl halides and acylating agents.
N-benzylation is a common N-alkylation strategy used to protect the nitrogen during subsequent synthetic steps. le.ac.ukle.ac.uk The benzyl (B1604629) group can later be removed, although this deprotection can sometimes be challenging and may affect other functional groups within the molecule. le.ac.uk
N-acylation is frequently used to install carbamate (B1207046) protecting groups, such as the tert-butoxycarbonyl (Boc) group, or amide functionalities. pwr.edu.pl For instance, the nitrogen can be protected as its ethyl carbamate derivative using ethyl chloroformate. le.ac.uk The formation of N-benzoyl derivatives is another common transformation, which can influence the stereochemistry and reactivity of the bicyclic system. mdpi.com These reactions are typically straightforward, providing stable products that can be carried through multiple synthetic steps.
| Reaction Type | Reagents | Purpose/Outcome | Reference |
|---|---|---|---|
| N-Benzylation | Benzyl bromide (or other benzyl halides) | Protection of the secondary amine. | le.ac.ukle.ac.uk |
| N-Acylation (Boc protection) | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Protection of the secondary amine with the Boc group. | pwr.edu.pl |
| N-Acylation (Carbamate) | Ethyl chloroformate, trimethylamine | Formation of an ethyl carbamate derivative. | le.ac.uk |
| N-Acylation (Amide) | Benzoyl chloride (or para-substituted derivatives) | Synthesis of N-benzoyl-7-azabicyclo[2.2.1]heptanes. | mdpi.com |
While the nitrogen atom acts as a nucleophile in the N-alkylation and N-acylation reactions described above, its most significant role in nucleophilic substitutions often involves intramolecular participation. The lone pair on the nitrogen can influence the stereochemical outcome of substitution reactions at other positions on the bicyclic scaffold, particularly at the C-7 position.
Functional Group Interconversions on the Bicyclic Scaffold
The rigid carbocyclic framework of the 2-azabicyclo[2.2.1]heptane system allows for a variety of functional group transformations, including oxidation, reduction, and substitution reactions, which are critical for the synthesis of complex analogues.
Oxidation reactions are primarily used to introduce carbonyl functionalities onto the bicyclic scaffold, typically by converting hydroxyl groups. The Swern oxidation has been successfully employed to convert anti-7-hydroxy-2-azabicyclo[2.2.1]heptane into the corresponding 7-keto derivative. le.ac.ukmdpi.com This transformation is a key step in strategies aimed at epimerizing the stereocenter at C-7. le.ac.uk Similarly, Dess-Martin periodinane has been used for the oxidation of secondary alcohols to ketones in related bicyclo[2.2.1]heptane systems. acs.org Another documented method involves the use of ruthenium(IV) oxide (RuO₂) with sodium periodate (B1199274) to achieve oxidation. google.com
| Reaction | Substrate | Reagents | Product | Reference |
|---|---|---|---|---|
| Swern Oxidation | anti-7-hydroxy-2-azabicyclo[2.2.1]heptane | Oxalyl chloride, DMSO, triethylamine | 7-keto-2-azabicyclo[2.2.1]heptane | le.ac.ukmdpi.com |
| Dess-Martin Oxidation | 2-Oxa-bicyclo[2.2.1]heptane-ol | Dess-Martin periodinane | 2-Oxa-bicyclo[2.2.1]heptane-one | acs.org |
| Ruthenium-catalyzed Oxidation | 5R,6S-isopropylidenedioxy-2-(tert. butoxycarbonyl)-2-azabicyclo le.ac.ukpwr.edu.plpwr.edu.plheptane | RuO2, H2O, Sodium periodate | Corresponding ketone | google.com |
Reduction reactions are widely utilized to convert carbonyl groups, esters, amides, and other functionalities into alcohols or amines, or to saturate double bonds within the scaffold. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent used for the reduction of ester and carbamate groups on the scaffold to yield the corresponding alcohols or methylamines. le.ac.ukpwr.edu.pl
Catalytic hydrogenation, often with palladium on carbon (Pd/C), is another common method. It has been used for the selective hydrogenation of carbon-carbon double bonds on the exo-face of the bicyclic system. researchgate.net It is also employed for the deprotection of N-benzyl groups, although this reaction can sometimes lead to a mixture of products or cause the reduction of other sensitive functional groups, such as isoxazole (B147169) rings. le.ac.uk
| Reaction | Substrate | Reagents | Product | Reference |
|---|---|---|---|---|
| Ester/Carbamate Reduction | Ester and carbamate derivatives of the scaffold | Lithium aluminium hydride (LiAlH4) | Corresponding alcohol/amine | le.ac.ukpwr.edu.pl |
| Alkene Hydrogenation | 6-substituted 2-azabicyclo[2.2.1]hept-5-ene | H2, Pd/C | 6-substituted 2-azabicyclo[2.2.1]heptane | researchgate.net |
| Azide (B81097) Reduction | Azide derivative of the scaffold | LiAlH4 | Amine derivative | mdpi.com |
| N-Debenzylation | N-benzyl protected scaffold | H2, Pd/C | Secondary amine (deprotected scaffold) | le.ac.uk |
Substitution reactions are crucial for introducing a wide range of functional groups onto the 2-azabicyclo[2.2.1]heptane skeleton, enabling the synthesis of diverse analogues.
Halogenation has been demonstrated through the bromination of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene. This reaction proceeds through a reactive tricyclic salt intermediate, which undergoes a skeletal rearrangement with hydride to yield anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane. le.ac.ukle.ac.uk Fluorination of alcohol derivatives on the scaffold has also been achieved using diethylaminosulfur trifluoride (DAST), which proceeds via an Sₙ2 mechanism. le.ac.ukle.ac.uk
Amine functionalization can be accomplished by converting other functional groups. For example, a hydroxyl group can be transformed into an amine. This has been achieved via a two-step process involving a Mitsunobu reaction with an azide source, followed by the reduction of the resulting azide to the primary amine. mdpi.com
Other nucleophilic substitutions are also well-documented. The displacement of a 7-bromo substituent by various nucleophiles occurs with retention of stereochemistry due to the neighboring group participation of the nitrogen atom. le.ac.ukle.ac.uk Furthermore, carbon-carbon bonds can be formed via the nucleophilic attack of organometallic reagents, such as lithiated chloropyridine, onto ketone functionalities on the scaffold. le.ac.uk
| Reaction Type | Substrate | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Bromination/Rearrangement | 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene | 1. Bromine 2. Hydride source | anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane | le.ac.ukle.ac.uk |
| Fluorination (SN2) | Alcohol on the bicyclic scaffold | Diethylaminosulfur trifluoride (DAST) | Fluoro-derivative | le.ac.ukle.ac.uk |
| Amine Functionalization | Alcohol on the bicyclic scaffold | 1. DEAD, PPh3, HN3 (Mitsunobu) 2. LiAlH4 (Reduction) | Amine derivative | mdpi.com |
| Pyridyl Substitution | Azabicyclic ketone | Lithiated-chloropyridine | Tertiary alcohol with pyridyl substituent | le.ac.uk |
Ring Expansion and Rearrangement Reactions
The 2-azabicyclo[2.2.1]heptane core is susceptible to several types of rearrangement and ring expansion reactions, which are often initiated by the activation of a functional group attached to the bicyclic system. These transformations lead to the formation of larger, more complex heterocyclic structures.
One of the notable rearrangements of the 2-azabicyclo[2.2.1]heptane system is the Meisenheimer rearrangement, which typically occurs from the corresponding N-oxides. For instance, N-benzyl-2-azabicyclo[2.2.1]hept-5-ene N-oxide has been shown to undergo a rapid Meisenheimer rearrangement at room temperature to form the ring-expanded N-benzyl-2-oxa-3-azabicyclo[3.2.1]oct-6-ene. researchgate.net This acs.orgnih.gov-sigmatropic rearrangement proceeds through a five-membered transition state, and the facility of the reaction is influenced by the stereochemistry at the nitrogen atom of the N-oxide. While specific studies on the 4-methyl derivative are not prevalent, it is anticipated that the presence of a methyl group at the 4-position would influence the conformational preferences of the bicyclic system and potentially the stability of the N-oxide precursors, thereby affecting the rate and outcome of the rearrangement.
Another significant transformation is the stereoselective ring expansion of 2-azanorbornan-3-yl methanol (B129727) derivatives to the 2-azabicyclo[3.2.1]octane framework. This reaction is often promoted under conditions that favor nucleophilic substitution, such as the Mitsunobu reaction or by conversion of the alcohol to a good leaving group (e.g., a mesylate). The mechanism is proposed to involve the formation of a strained, tricyclic aziridinium (B1262131) ion intermediate. researchgate.net The subsequent nucleophilic attack occurs regioselectively at the more substituted carbon, leading to the ring-expanded product. The presence of a 4-methyl group would likely direct the regioselectivity of the nucleophilic attack on the aziridinium intermediate, influencing the final product distribution.
Radical rearrangements have also been explored as a means to functionalize the 2-azabicyclo[2.2.1]heptane core. For example, a radical rearrangement cascade has been utilized to construct the 2-azabicyclo[2.2.1]heptene framework in the synthesis of complex natural products. nih.gov These reactions often involve the generation of a radical at a specific position on the bicyclic system, which then undergoes a rearrangement to a more stable radical, followed by trapping with a suitable reagent. The position of the methyl group in 4-methyl-2-azabicyclo[2.2.1]heptane could influence the stability of radical intermediates and thus the pathway of such rearrangements.
Skeletal rearrangements can also be induced through other pathways. For example, the bromination of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene leads to a reactive tricyclic salt which, upon treatment with a hydride source, undergoes a skeletal rearrangement to afford anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane. le.ac.uk
| Reaction Type | Starting Material (General) | Key Intermediate/Transition State | Product (General) |
| Meisenheimer Rearrangement | 2-Azabicyclo[2.2.1]heptene N-oxide | Five-membered cyclic transition state | 2-Oxa-3-azabicyclo[3.2.1]octene |
| Nucleophilic Ring Expansion | 2-Azanorbornan-3-yl methanol | Tricyclic aziridinium ion | 2-Azabicyclo[3.2.1]octane |
| Radical Rearrangement | Substituted 2-azabicyclo[2.2.1]heptane | Radical intermediate | Functionalized 2-azabicyclo[2.2.1]heptane |
| Bromination-Induced Rearrangement | 2-Azabicyclo[2.2.1]hept-5-ene | Tricyclic salt | 7-Bromo-2-azabicyclo[2.2.1]heptane |
Stereochemical Aspects of Chemical Transformations
The stereochemistry of the 2-azabicyclo[2.2.1]heptane core plays a crucial role in directing the outcome of its chemical transformations. The rigid, conformationally constrained nature of the bicyclic system often leads to highly stereoselective reactions.
In the context of the Meisenheimer rearrangement, the stereochemistry of the N-oxide precursor is critical. The oxidation of the nitrogen atom in a substituted 2-azabicyclo[2.2.1]heptane can lead to two diastereomeric N-oxides (syn and anti to the C7 bridge). These diastereomers can exhibit different reactivities and may lead to different products or stereochemical outcomes in the rearrangement. semanticscholar.org The presence of a methyl group at the 4-position, being at a bridgehead, would fix the relative stereochemistry of that part of the molecule and could influence the facial selectivity of the N-oxidation, thereby potentially favoring the formation of one N-oxide diastereomer over the other.
The ring expansion of 2-azanorbornan-3-yl methanols to 2-azabicyclo[3.2.1]octanes is a notable example of a highly stereoselective transformation. The stereochemical outcome is dependent on the configuration of the starting alcohol. researchgate.net The intramolecular nucleophilic attack of the nitrogen atom to form the aziridinium intermediate proceeds with inversion of configuration at the carbon bearing the leaving group. The subsequent regioselective opening of the aziridinium ion by a nucleophile also occurs with a defined stereochemistry. Therefore, the stereochemistry of the final ring-expanded product is directly correlated to the stereochemistry of the initial substrate. For a 4-methyl substituted derivative, the stereocenters would be preserved and would dictate the absolute configuration of the resulting 2-azabicyclo[3.2.1]octane.
| Transformation | Stereochemical Feature | Controlling Factor |
| Meisenheimer Rearrangement | Diastereoselectivity | Stereochemistry of the N-oxide precursor. |
| Nucleophilic Ring Expansion | High Stereoselectivity | Configuration of the starting alcohol and stereospecificity of the reaction mechanism. |
| Nucleophilic Substitution at C7 | Retention of Configuration | Neighboring group participation of the nitrogen atom. |
Spectroscopic and Analytical Data for 4-methyl-2-azabicyclo[2.2.1]heptane hydrochloride Not Publicly Available
Following a comprehensive search of scientific literature and chemical databases, detailed spectroscopic and advanced analytical data required to fully characterize the specific chemical compound 4-methyl-2-azabicyclo[2.2.1]heptane hydrochloride are not publicly available.
While research exists on the broader class of 2-azabicyclo[2.2.1]heptanes and their derivatives, specific experimental data for the 4-methyl substituted hydrochloride salt, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography, could not be located.
Information is available for structurally related compounds, such as:
7-azabicyclo[2.2.1]heptane derivatives : Spectroscopic data including ¹H NMR, ¹³C NMR, IR, and mass spectrometry have been published for this isomeric scaffold and its derivatives. unirioja.escdnsciencepub.com
Substituted 2-azabicyclo[2.2.1]heptenes : Detailed NMR and mass spectrometry analyses have been conducted on various chlorinated derivatives of the unsaturated bicyclic system.
Carboxylate derivatives of 2-azabicyclo[2.2.1]heptane : Data, including ¹³C NMR and ESI-MS, are available for compounds like methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride.
However, the precise location of the methyl group at the C4-position and the presence of the hydrochloride salt significantly influence the spectroscopic signatures. Therefore, data from the aforementioned analogues cannot be accurately extrapolated to provide a scientifically rigorous characterization of 4-methyl-2-azabicyclo[2.2.1]heptane hydrochloride as required by the specified outline. The generation of a detailed article focusing on its specific spectroscopic and analytical properties is not possible without access to direct experimental data for this particular compound.
Stereochemical and Conformational Studies of Bridged Azabicyclic Systems
Configurational Assignment and Stereochemical Fidelity in Synthesis
The synthesis of 2-azabicyclo[2.2.1]heptane derivatives with high stereochemical purity is essential for their application as chiral auxiliaries or pharmacologically active agents. The rigid bicyclic structure contains multiple stereocenters, and controlling the configuration at these centers is a primary objective of synthetic strategies.
Stereochemical fidelity in the synthesis of this bicyclic system is often achieved through stereoselective reactions, such as the aza-Diels-Alder reaction, which can establish the relative stereochemistry of the ring system in a predictable manner. Subsequent functionalization must then proceed with high stereocontrol. For instance, the synthesis of chiral derivatives frequently employs starting materials from the chiral pool, such as hydroxyproline, to ensure the final product has a specific, known absolute configuration. Enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives has been successfully achieved commencing from trans-4-hydroxy-L-proline.
The absolute configuration of newly synthesized derivatives is rigorously determined using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton-proton (¹H-¹H) coupling constants are highly sensitive to the dihedral angles between adjacent protons, providing clear evidence for the exo or endo orientation of substituents. For example, a characteristic "W-coupling" (a four-bond coupling) is often observed between exo protons in a bicyclo[2.2.1]heptane system, which helps in assigning their stereochemistry. ucla.edu
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray analysis provides unambiguous proof of the absolute and relative stereochemistry of the entire molecule. This technique has been used to conclusively confirm the structure of novel 7-azabicyclo[2.2.1]heptane derivatives and to deduce the absolute configuration of intermediates in enantioselective syntheses. researchgate.netacs.org
While specific synthetic routes for 4-methyl-2-azabicyclo[2.2.1]heptane are not extensively detailed in the literature, derivatives such as 2-[(tert-butoxy)carbonyl]-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid have been synthesized, confirming the accessibility of this substituted scaffold. The stereochemical assignment for such compounds would rely on the established spectroscopic and crystallographic methods.
Conformational Dynamics of the Bridged System
The bridged structure of the 2-azabicyclo[2.2.1]heptane ring system imparts significant conformational rigidity and strain, which in turn governs its chemical and physical properties.
In most acyclic and monocyclic amines, the nitrogen atom undergoes rapid pyramidal inversion, a process where the nitrogen atom and its three substituents oscillate through a planar transition state. However, in bridged bicyclic amines like 2-azabicyclo[2.2.1]heptane, this inversion is significantly hindered. This phenomenon, often termed the "bicyclic effect," results in an unusually high energy barrier to nitrogen inversion.
The high barrier is a direct consequence of the rigid geometry. For the nitrogen to pass through a planar transition state, the C-N-C bond angle within the ring would need to expand significantly, introducing a prohibitive amount of angle strain into the already constrained bicyclic framework.
Studies on the closely related 2-methyl-2-azabicyclo[2.2.1]heptane provide quantitative insight into this dynamic process. Low-temperature ¹³C NMR measurements have been used to determine the rate of nitrogen inversion. The free energy of activation (ΔG‡) for the inversion was found to be 7.2 kcal/mol. acs.org This barrier is notably lower than that in the isomeric 7-azabicyclo[2.2.1]heptane system, where the nitrogen is at a bridgehead position and experiences greater strain, but it is still sufficient to allow for the potential isolation of separate invertomers at very low temperatures. acs.orgacs.org
| Compound | Inversion Barrier (ΔG‡, kcal/mol) | Method |
|---|---|---|
| 2-Methyl-2-azabicyclo[2.2.1]heptane | 7.2 | Dynamic NMR Spectroscopy |
The 2-azabicyclo[2.2.1]heptane skeleton is inherently strained due to the geometric constraints of the fused ring system. This strain is a composite of:
Torsional Strain: Eclipsing interactions between substituents on adjacent carbon atoms contribute to the molecule's instability. The rigid framework prevents rotation around C-C bonds that could alleviate these unfavorable interactions.
In N-substituted derivatives, such as 2-methyl-2-azabicyclo[2.2.1]heptane, two distinct diastereomeric invertomers can exist, depending on the orientation of the N-substituent. These are designated as exo (pointing away from the C5-C6 bridge) and endo (pointing towards the C5-C6 bridge). Detailed NMR studies have shown that the endo isomer of 2-methyl-2-azabicyclo[2.2.1]heptane is slightly more stable than the exo isomer by approximately 0.3 kcal/mol. acs.org This subtle preference is the result of a complex interplay of steric and electronic effects within the constrained bicyclic system.
Influence of 4-Methyl Substitution on Molecular Conformation and Stereoisomerism
The introduction of a methyl group at the C4 bridgehead position of the 2-azabicyclo[2.2.1]heptane ring system has a profound impact on its molecular geometry and stereoisomerism. The C4 position is one of the two bridgehead carbons (C1 and C4) that anchor the three bridges of the bicyclic system.
Placing a substituent at a bridgehead position is known to introduce significant strain. In the case of 4-methyl-2-azabicyclo[2.2.1]heptane, the methyl group is attached to a quaternary carbon that is already part of a rigid framework. This substitution can be expected to:
Increase Steric Strain: The methyl group will have steric interactions with nearby protons on the bicyclic frame, particularly the syn-proton at the C7 position. This could lead to a distortion of the ideal bicyclic geometry, potentially affecting bond lengths and angles throughout the molecule.
Create New Stereoisomers: The introduction of the methyl group at C4, which is a stereocenter, results in the possibility of different diastereomers. The stereochemistry at C4, in combination with the existing stereocenter at C1 and the potential for exo/endo isomerism at the nitrogen, leads to a more complex stereochemical landscape compared to the unsubstituted parent compound.
While detailed experimental or computational studies specifically analyzing the conformational preferences and strain energy of 4-methyl-2-azabicyclo[2.2.1]heptane are not widely available, the principles derived from studies of other substituted norbornane (B1196662) and azanorbornane systems suggest that the bridgehead methyl group would serve as a significant stereocontrolling element, locking the molecule into a more defined, albeit more strained, conformation.
Computational Chemistry and Theoretical Investigations
Molecular Modeling Approaches
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These approaches are fundamental in predicting the three-dimensional structure and conformational preferences of compounds like 4-methyl-2-azabicyclo[2.2.1]heptane hydrochloride.
The rigid bicyclic framework of the 2-azabicyclo[2.2.1]heptane system, derived from norbornane (B1196662), imposes significant conformational constraints. Molecular modeling is employed to predict the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization or energy minimization, involves adjusting bond lengths, bond angles, and torsion angles to find the lowest energy conformation.
For derivatives of this scaffold, molecular modeling studies have been crucial in understanding their topologies. For instance, modeling has shown that the rigid 7-azabicyclo[2.2.1]heptane derivatives possess molecular shapes that are significantly different from the more flexible tropane (B1204802) ring system, which has implications for their biological activity. nih.gov The presence and position of substituents, such as the methyl group in 4-methyl-2-azabicyclo[2.2.1]heptane hydrochloride, introduce specific stereochemical considerations, including the potential for exo and endo isomers, which can be effectively modeled and their structures predicted. diva-portal.org
Table 1: Aspects of Structure Prediction for Azabicyclo[2.2.1]heptane Systems| Computational Aspect | Description | Relevance to 4-methyl-2-azabicyclo[2.2.1]heptane |
|---|---|---|
| Geometry Optimization | Calculation of the lowest energy 3D structure by adjusting atomic coordinates. | Predicts precise bond lengths, angles, and the overall shape of the molecule. |
| Stereoisomer Analysis | Modeling of different stereoisomers (e.g., enantiomers, diastereomers) to determine their structures. | Crucial for distinguishing between potential exo and endo isomers arising from the methyl substituent. diva-portal.org |
| Topological Comparison | Comparison of the molecular shape with other related scaffolds. | Helps in understanding how the rigid bicyclic structure influences its interaction with other molecules compared to more flexible analogs. nih.gov |
The inherent rigidity of the norbornane skeleton limits the number of accessible conformations for 2-azabicyclo[2.2.1]heptane derivatives. However, subtle conformational changes, such as nitrogen inversion, are still possible. Conformational energy calculations are performed to determine the relative energies of different stable conformations and the energy barriers that separate them.
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules compared to classical molecular mechanics. appleacademicpress.com DFT is widely used to investigate the intricacies of chemical reactions, including reaction mechanisms, transition states, and factors controlling chemical outcomes.
DFT calculations have been instrumental in analyzing the mechanisms of reactions used to synthesize azabicyclo[2.2.1]heptane derivatives. For example, the mechanisms of intramolecular free radical reactions to form conformationally constrained epibatidine (B1211577) analogues based on the 7-azabicyclo[2.2.1]heptane core have been computationally investigated using DFT methods. acs.org These studies help to explain unexpected experimental results and can guide the selection of appropriate precursors for successful cyclization reactions. acs.org Similarly, DFT has been used to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, a transformation that could be applied to bicyclic systems. acs.org
A key strength of quantum chemical calculations is the ability to locate and characterize transition states—the highest energy points along a reaction pathway. By identifying the transition state structure, chemists can understand the geometry of the molecular arrangement during the bond-breaking and bond-forming processes.
DFT studies on organocatalytic aldol (B89426) reactions involving 7-azabicyclo[2.2.1]heptane-2-carboxylic acid have revealed the geometry of the carboxylic acid group in the transition states, which was found to be critical for the reaction's stereoselectivity. core.ac.uk The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By mapping the entire reaction pathway from reactants to products through the transition state, a comprehensive energy profile can be constructed, identifying the rate-determining step of the transformation. acs.org
Theoretical calculations are powerful predictive tools for understanding and forecasting the reactivity and selectivity of chemical reactions. DFT studies can rationalize why certain products are formed preferentially over others. For instance, in the synthesis of bicyclo[2.2.1]heptanes via gold-catalyzed cycloisomerizations, DFT calculations explained the solvent-controlled chemodivergence of the reaction, where different products were formed based on the polarity of the solvent. rsc.org
In the context of organocatalysis, DFT calculations have successfully predicted the stereochemical outcome of reactions. A comparative DFT study of proline, β-proline, and a bicyclic analogue based on the 7-azabicyclo[2.2.1]heptane system revealed the origin of the improved enantioselectivity of the bicyclic catalyst. core.ac.uk Such predictive power allows for the rational design of new catalysts and the optimization of reaction conditions to achieve desired chemical transformations with high selectivity.
Table 2: Applications of DFT Calculations in Studying Azabicyclo[2.2.1]heptane Systems| Application | Specific Investigation | Key Insight Gained |
|---|---|---|
| Reaction Mechanism | Intramolecular free radical cyclizations to form 7-azabicyclo[2.2.1]heptane derivatives. acs.org | Elucidation of the reaction pathway and the effect of protecting groups on the reaction outcome. |
| Transition State Analysis | C-C bond formation in an organocatalytic aldol reaction catalyzed by a 7-azabicyclo[2.2.1]heptane derivative. core.ac.uk | Identification of transition state geometries that control the enantioselectivity of the reaction. |
| Reactivity Prediction | Solvent-controlled chemodivergence in the synthesis of bicyclo[2.2.1]heptanes. rsc.org | Explanation of how solvent polarity dictates the reaction pathway, leading to different products. |
| Selectivity Prediction | Origin of enantioselectivity in aldol reactions catalyzed by constrained β-proline analogues. core.ac.uk | Understanding how the rigid bicyclic scaffold leads to higher selectivity compared to flexible analogues. |
Analysis of Electronic Properties and Molecular Interactions
Computational chemistry provides a powerful lens for examining the intricate electronic landscape and interaction potential of 4-methyl-2-azabicyclo[2.2.1]heptane. Through theoretical investigations, typically employing methods like Density Functional Theory (DFT), researchers can elucidate the fundamental properties that govern the molecule's reactivity, stability, and intermolecular behavior. escholarship.org Such studies are crucial for understanding how the rigid bicyclic framework and the specific placement of the methyl group influence the molecule's characteristics at a subatomic level.
Electronic Structure and Reactivity Descriptors
DFT calculations are instrumental in mapping the electronic structure of molecules like 4-methyl-2-azabicyclo[2.2.1]heptane. These calculations provide detailed information on the distribution of electron density and the energies and shapes of molecular orbitals, which are key predictors of chemical reactivity.
Key electronic properties that are typically analyzed include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For the 2-azabicyclo[2.2.1]heptane skeleton, the HOMO is typically localized around the nitrogen atom's lone pair, making it the primary site for electrophilic attack. The addition of a methyl group at the C4 position, being an electron-donating group, would be expected to slightly raise the HOMO energy, potentially increasing the molecule's nucleophilicity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. In 4-methyl-2-azabicyclo[2.2.1]heptane, the most negative potential is concentrated around the nitrogen atom due to its lone pair of electrons, confirming it as the primary center for protonation and hydrogen bonding.
Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. This provides a quantitative measure of the electron distribution. The nitrogen atom in the azabicyclic system will carry a significant negative partial charge, while the adjacent carbon and hydrogen atoms will be more positive. These charge distributions are fundamental to understanding electrostatic interactions with other molecules.
Table 1: Theoretical Electronic Properties of the 2-Azabicyclo[2.2.1]heptane Scaffold Note: These are representative values based on DFT calculations for similar bicyclic amines. The actual values for the 4-methyl derivative may vary.
| Property | Description | Representative Value | Expected Influence of 4-Methyl Group |
| HOMO Energy | Highest Occupied Molecular Orbital Energy | ~ -6.5 eV | Increase (less negative) |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | ~ +1.2 eV | Minor change |
| HOMO-LUMO Gap | Indicator of chemical stability | ~ 7.7 eV | Decrease |
| Dipole Moment | Measure of overall molecular polarity | ~ 1.5 D | Minor increase/change in vector |
| N Atom NBO Charge | Partial charge on the nitrogen atom | ~ -0.6 e | Becomes slightly more negative |
Molecular Interactions
The unique, constrained three-dimensional structure of the 2-azabicyclo[2.2.1]heptane framework dictates its molecular recognition capabilities. The rigid conformation, combined with the electronic properties of the nitrogen atom, defines how it interacts with other molecules.
Hydrogen Bonding: The primary mode of non-covalent interaction for this compound is hydrogen bonding. The lone pair on the nitrogen atom acts as a strong hydrogen bond acceptor. nih.gov In the hydrochloride salt form, the protonated nitrogen (now a secondary ammonium (B1175870) ion) becomes an excellent hydrogen bond donor, capable of forming strong interactions with anions (like chloride) and other polar molecules. The geometry of these hydrogen bonds is highly directed, influenced by the steric accessibility of the nitrogen atom within the bicyclic cage. nih.gov
Van der Waals and Steric Interactions: The rigid, non-planar structure of the bicyclic system creates distinct steric environments. The shape of the molecule influences how it can pack in a crystal lattice or fit into a receptor binding site. The methyl group at the C4 position adds steric bulk, which can either enhance or hinder interactions depending on the topology of the interacting partner. Computational studies can quantify these steric effects and their impact on conformational stability. For instance, studies on the closely related 2-methyl-2-azabicyclo[2.2.1]heptane have used computational methods to determine the relative stability of different stereoisomers, highlighting the importance of steric and torsional strains in these rigid systems. acs.org
Table 2: Key Intermolecular Interactions
| Interaction Type | Donor/Acceptor Site | Description |
| Hydrogen Bonding (Acceptor) | Nitrogen lone pair (in free base) | The primary site for interaction with proton donors like water or alcohols. |
| Hydrogen Bonding (Donor) | N-H group (in hydrochloride salt) | Forms strong electrostatic interactions with anions and hydrogen bond acceptors. |
| Van der Waals Forces | Hydrocarbon framework | Non-specific attractive and repulsive forces that contribute to overall binding and packing. |
| Steric Interactions | Entire bicyclic structure, especially the C4-methyl group | The rigid shape creates steric hindrance that influences the directionality and feasibility of intermolecular approaches. |
Applications in Advanced Organic Synthesis and Ligand Design
Utilization as a Synthetic Chiral Building Block in Complex Molecule Synthesis
The 2-azabicyclo[2.2.1]heptane skeleton is a valuable chiral scaffold in organic synthesis, serving as a foundational component for constructing more complex molecular architectures. Its inherent rigidity and defined stereochemistry make it an excellent chiral auxiliary, capable of directing the stereochemical outcome of chemical reactions to produce a single desired enantiomer. This is crucial in the synthesis of chiral molecules where only one of two mirror-image forms is biologically active.
This bicyclic amine has been employed as a key intermediate in the synthesis of various biologically active compounds, including analogues of epibatidine (B1211577), a potent analgesic agent. le.ac.uknih.gov The synthesis of fluorinated analogues of 2-azabicyclo[2.2.1]heptane has been explored, demonstrating the scaffold's tolerance to diverse chemical modifications. le.ac.uk Furthermore, a related structure, 2-azabicyclo[2.2.1]hept-5-en-3-one, famously known as the Vince Lactam, is a critical precursor for blockbuster antiviral drugs like Carbovir and Abacavir. nih.gov The versatility of this building block allows for a wide range of chemical manipulations, leading to the creation of functionalized γ-lactams and cyclopentane-based γ-amino acid derivatives. nih.gov
The enantiomerically pure form of the related 7-azabicyclo[2.2.1]heptan-2-ol has been utilized as a chiral template for the asymmetric synthesis of aminocyclitols, a class of compounds with significant biological activities. acs.org This highlights the role of the azabicyclic framework in facilitating stereocontrolled syntheses of complex natural and synthetic products.
| Molecule Class | Specific Example(s) | Significance | Reference |
|---|---|---|---|
| Antiviral Agents | Carbovir, Abacavir | Important drugs for the treatment of viral infections. | nih.gov |
| Alkaloid Analogues | Epibatidine Analogues | Analgesic research and nicotinic receptor studies. | le.ac.uknih.gov |
| Aminocyclitols | Various aminocyclohexanols | Potential glycosidase inhibitors. | acs.org |
Role in the Design of Conformationally Constrained Molecular Probes
The rigid structure of the azabicyclo[2.2.1]heptane system is highly advantageous for designing molecular probes to investigate biological systems. By incorporating this scaffold into larger molecules, researchers can create ligands with specific, well-defined shapes to explore the binding pockets of receptors and enzymes. This conformational constraint reduces the entropic penalty that typically occurs when a flexible molecule binds to a receptor, which can lead to higher binding affinity and greater selectivity.
A notable application is the use of the 7-azabicyclo[2.2.1]heptane skeleton as a rigid analogue of the amino acid proline. unirioja.es Proline's unique cyclic structure often induces specific turns in peptide chains. By replacing proline with a more rigid azabicyclic analogue, scientists can study the relationship between a peptide's conformation and its biological activity. unirioja.esd-nb.info This strategy has been used to develop conformationally constrained amino acids, such as a glutamic acid analogue based on the 7-azabicyclo[2.2.1]heptane framework, providing tools to probe receptor pharmacology with high precision. nih.gov Derivatives of this bicyclic amine have also been instrumental in the development of selective antagonists for neuropeptide receptors.
Development of Isosteric Replacements (e.g., Morpholine (B109124) Isosteres)
Isosteric replacement, the substitution of one chemical group for another with similar physical or chemical properties, is a common strategy in drug design to improve a molecule's characteristics. Saturated three-dimensional scaffolds, such as bicyclic alkanes, are increasingly used as bioisosteres for aromatic rings like benzene (B151609) to enhance properties such as solubility and metabolic stability. researchgate.netnih.gov
While not extensively documented specifically as a morpholine isostere, the 2-azabicyclo[2.2.1]heptane framework fits the profile of a bridged, saturated heterocyclic system that can serve as a rigid scaffold to replace more flexible or metabolically labile groups. enamine.net The concept is demonstrated by related structures; for instance, 6-oxa-3-azabicyclo[3.1.1]heptane has been specifically identified as a morpholine isostere of particular interest. researchgate.net Similarly, 2-azabicyclo[2.2.0]hexanes are considered rigid isosteres of piperidine. unipv.it The replacement of a morpholine ring, which is found in over 20 FDA-approved drugs, with a novel bioisostere can advantageously alter pharmacokinetic properties. enamine.net The use of such bicyclic systems can improve aqueous solubility and other ADME (absorption, distribution, metabolism, and excretion) properties, addressing liabilities associated with flat aromatic rings. acs.org
Scaffold for Ligand Design and Structure-Activity Relationship (SAR) Studies in Molecular Recognition
The 2-azabicyclo[2.2.1]heptane core serves as a versatile scaffold for designing new ligands and conducting structure-activity relationship (SAR) studies. SAR studies are essential for optimizing a lead compound's potency and selectivity by systematically modifying its chemical structure and evaluating the effects on its biological activity.
This scaffold has been successfully incorporated into the design of potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target for the treatment of type 2 diabetes. nih.govmdpi.com In these studies, researchers synthesized a series of compounds containing the 2-azabicyclo[2.2.1]heptane moiety and evaluated their inhibitory activity, leading to the discovery of highly potent agents like neogliptin. nih.gov
Similarly, the related 7-azabicyclo[2.2.1]heptane framework has been used as a scaffold to develop selective ligands for sigma-2 (σ2) receptors, which are implicated in various central nervous system disorders. nih.gov SAR studies revealed that the nature of the substituent on the nitrogen atom significantly influenced binding affinity and selectivity for σ2 over σ1 receptors. nih.gov The rigid bicyclic core has also been used to develop cholinergic receptor ligands, with various derivatives synthesized to probe the structural requirements for receptor binding. google.com These examples underscore the utility of the azabicyclo[2.2.1]heptane skeleton as a foundational structure in medicinal chemistry for discovering and optimizing novel therapeutic agents.
| Target Class | Scaffold Application | Key Findings from SAR | Reference |
|---|---|---|---|
| DPP-4 Inhibitors | Core component of pseudo-peptidic inhibitors. | Stereochemistry and substitution on the bicyclic ring are crucial for potency. | nih.govmdpi.com |
| Sigma-2 (σ2) Receptor Ligands | Base scaffold for N-substituted derivatives. | N-substituent determines affinity and selectivity between σ1 and σ2 subtypes. | nih.gov |
| Cholinergic Receptor Ligands | Framework for nicotinic or muscarinic agonists/antagonists. | Substitution patterns on the bicyclic ring and attached heterocyclic groups dictate receptor interaction. | google.com |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-methyl-2-azabicyclo[2.2.1]heptane hydrochloride?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent selection) and regioselectivity. For example, Portoghese’s synthesis of a related bicyclic compound (2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride) employs sequential steps including benzoylation, tosylation, and borane reduction, achieving high yields (~90–98%) under controlled conditions . Green chemistry principles, such as using NaOMe/MeOH for deprotection, can reduce environmental impact. Validate intermediates via HPLC or NMR to monitor stereochemical integrity .
Q. How can structural characterization of 4-methyl-2-azabicyclo[2.2.1]heptane hydrochloride be performed to confirm its bicyclic framework?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze - and -NMR for characteristic shifts in the bicyclic system (e.g., deshielded protons near the nitrogen atom) .
- Mass Spectrometry : Confirm molecular weight (e.g., CHClN·HCl, MW 169.6) via high-resolution mass spectrometry (HRMS) .
- X-ray Crystallography : Resolve stereochemistry, as demonstrated for similar azabicyclo compounds .
Q. What analytical methods are recommended for assessing the purity of this compound in pharmaceutical research?
- Methodological Answer : Employ HPLC with UV detection (e.g., C18 column, acidic mobile phase) to quantify impurities. Reference standards, such as EP/JP pharmacopeial guidelines, should be used for calibration . For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is advised, particularly if the compound is a catalyst intermediate .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of 4-methyl-2-azabicyclo[2.2.1]heptane hydrochloride in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and reaction pathways. For instance, ICReDD’s reaction path search methods integrate computational predictions with experimental validation, narrowing optimal conditions for ring-opening or functionalization reactions . Software like Gaussian or ORCA enables visualization of electron density maps to predict nucleophilic/electrophilic sites .
Q. How should researchers address contradictions in reported synthetic yields or stereochemical outcomes?
- Methodological Answer : Discrepancies often arise from subtle differences in reaction conditions (e.g., solvent purity, moisture levels). Replicate key steps (e.g., LiBH reduction ) under inert atmospheres and validate via controlled experiments. Cross-reference data with databases like NIST Chemistry WebBook for thermodynamic properties . Multi-technique validation (e.g., NMR + chiral HPLC) resolves stereochemical ambiguities .
Q. What strategies are effective for studying degradation products under stressed conditions (e.g., acidic/oxidative environments)?
- Methodological Answer : Perform forced degradation studies:
- Acidic Hydrolysis : Reflux in 0.1M HCl at 60°C for 24 hours.
- Oxidative Stress : Expose to 3% HO at room temperature.
Analyze degradants via LC-MS/MS and compare with impurity profiles from pharmacopeial standards (e.g., EP Impurity D ). Accelerated stability studies (40°C/75% RH) predict shelf-life .
Q. How can reaction mechanisms involving this bicyclic amine be elucidated for novel derivatization?
- Methodological Answer : Isotopic labeling (e.g., - or -substituted analogs) tracks mechanistic pathways in ring-opening reactions. Kinetic studies (e.g., variable-temperature NMR) quantify activation parameters. For example, Portoghese’s use of BH/THF for hydroxyl group reduction highlights the role of borane coordination in regioselectivity .
Q. What engineering challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Challenges include exothermic reactions (e.g., NaOMe-mediated deprotection ) and purification of hygroscopic intermediates. Implement process analytical technology (PAT) for real-time monitoring. Membrane separation technologies (e.g., nanofiltration) improve yield in large-scale borane reductions . Reactor design should prioritize heat dissipation and inert gas flow .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
